molecular formula C11H14LiN3O4 B13455862 Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate

Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate

Cat. No.: B13455862
M. Wt: 259.2 g/mol
InChI Key: ZZSIWXVFLJNEEA-UHFFFAOYSA-M
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Description

Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate is a lithium salt of a pyrazine-2-carboxylic acid derivative functionalized with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 5-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the lithium counterion improves solubility in polar solvents. This compound is structurally characterized by:

  • Pyrazine core: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
  • Boc-protected aminomethyl substituent: Introduced via methylene linkage at position 5, enabling controlled deprotection under acidic conditions.
  • Carboxylate group: At position 2, deprotonated to form a lithium salt for enhanced ionic solubility.

The compound’s applications likely include use as an intermediate in pharmaceuticals or agrochemicals due to its modular reactivity and stability .

Properties

Molecular Formula

C11H14LiN3O4

Molecular Weight

259.2 g/mol

IUPAC Name

lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazine-2-carboxylate

InChI

InChI=1S/C11H15N3O4.Li/c1-11(2,3)18-10(17)14-5-7-4-13-8(6-12-7)9(15)16;/h4,6H,5H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1

InChI Key

ZZSIWXVFLJNEEA-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

    Lithium Coordination: The final step involves the coordination of the lithium ion to the carboxylate group on the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring.

    Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products

    Oxidation: Products include oxidized derivatives of the pyrazine ring.

    Reduction: Products include alcohol derivatives of the carboxylate group.

    Substitution: The major product is the free amino derivative of the compound.

Scientific Research Applications

Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a lithium-based drug for mood stabilization.

    Industry: Utilized in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The lithium ion can modulate the activity of these targets, leading to various biological effects. The Boc-protected amino group can be deprotected to reveal a reactive site for further chemical modifications.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Compound Name Key Features Molecular Formula CAS Number Similarity Score
Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate Lithium salt, Boc-protected aminomethyl, pyrazine core C₁₂H₁₆LiN₃O₄* Not specified Reference
5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid Free carboxylic acid, lacks lithium counterion and methylene linker C₁₁H₁₄N₃O₄ 40262-73-5 0.84
Ethyl 5-aminopyrazine-2-carboxylate Esterified carboxylate, unprotected amine C₇H₉N₃O₂ 891782-63-1 0.58
6-(4-Morpholinyl)pyrazine-2-carboxylic acid Morpholine substituent at position 6, free carboxylic acid C₉H₁₁N₃O₃ 40262-53-1 0.70
Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate Piperidine core (saturated ring) instead of pyrazine C₁₂H₂₀LiN₂O₄ MDLMFCD03764807 Structural
tert-Butyl 4-(2-Aminoethyl)piperazine-1-carboxylate Piperazine core, Boc-protected ethylamine side chain C₁₁H₂₃N₃O₂ 192130-34-0 Functional

Key Comparative Analysis

Solubility and Ionic Character
  • The lithium salt form of the target compound exhibits superior solubility in polar solvents (e.g., water, ethanol) compared to its free acid counterpart (5-((Boc)amino)pyrazine-2-carboxylic acid) due to ionic dissociation .
  • Ethyl 5-aminopyrazine-2-carboxylate, with an ester group, shows lower polarity and higher lipophilicity, making it more suitable for organic-phase reactions .
Stability and Reactivity
  • The Boc group in the target compound and 5-((Boc)amino)pyrazine-2-carboxylic acid confers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
  • Unprotected amines (e.g., Ethyl 5-aminopyrazine-2-carboxylate) are prone to oxidation or undesired side reactions, limiting their utility in multi-step syntheses .
Structural Flexibility vs. Rigidity
  • In contrast, the aromatic pyrazine core in the target compound offers rigidity, favoring π-π stacking interactions .
Functional Group Diversity
  • The morpholinyl substituent in 6-(4-Morpholinyl)pyrazine-2-carboxylic acid introduces a polar, electron-rich moiety, altering electronic properties and solubility relative to the Boc-aminomethyl group in the target compound .

Biological Activity

Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate is a compound that has garnered interest in various biological contexts due to its structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a lithium ion coordinated with a pyrazine-2-carboxylate moiety, which is further substituted with a tert-butoxycarbonyl group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Biological Activity Overview

Lithium compounds are well-known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The specific compound has shown promise in various biological assays, including:

  • Antimicrobial Activity : Pyrazine derivatives have been studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, related compounds have demonstrated significant activity with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL .
  • Cytotoxicity : Research indicates that certain pyrazine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, analogues have shown IC50 values ranging from 0.001 μM to 0.1 μM against various cancer cell lines such as MCF7 and HCT116 .
  • Enzyme Inhibition : The compound's structural features suggest potential inhibitory activity against specific enzymes involved in disease pathways. For instance, studies on similar pyrazine compounds have revealed their ability to inhibit protein disulfide isomerase (PDI), which is implicated in cancer progression .

Case Study 1: Antimycobacterial Activity

A study focused on pyrazine derivatives highlighted the effectiveness of compounds similar to lithium pyrazine carboxylates against Mycobacterium tuberculosis. The study found that modifications to the pyrazine ring could enhance lipophilicity and subsequently increase antimicrobial potency .

CompoundMIC (μg/mL)Activity
3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid1.56Antimycobacterial
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate3.12Antimycobacterial

Case Study 2: Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of various pyrazine derivatives on cancer cell lines. The results indicated that certain modifications could significantly enhance cytotoxicity.

Cell LineCompoundIC50 (μM)
MCF7Compound A0.98 ± 0.08
HCT116Compound B1.05 ± 0.17
A549Compound C1.28 ± 0.25

These findings suggest that lithium pyrazine carboxylates may share similar mechanisms of action and efficacy as observed in these studies.

The biological activity of this compound likely involves multiple mechanisms:

  • Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, leading to increased apoptosis .
  • Protein Interaction : The compound may interact with specific proteins involved in signaling pathways, potentially altering their function and leading to therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate, and how can yield be maximized?

  • Methodology :

  • Reagent Selection : Use tert-butyl carbamate-protected amines and pyrazine derivatives as precursors. Potassium carbonate in 1,4-dioxane under reflux (110°C, 12 hours) achieves yields >80% .
  • Purification : Silica gel chromatography with gradients (e.g., hexane:ethyl acetate 8:1 → 4:1) ensures high purity. Monitor via LC-MS for intermediates .
  • Key Parameters : Extended reaction times (12 hours vs. 1.5 hours) improve yield by 8.7%, highlighting kinetic control .

Q. Which characterization techniques are critical for verifying structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms tert-butoxycarbonyl (Boc) protection (δ ~1.4 ppm for tert-butyl) and pyrazine ring protons (δ 8.5–9.5 ppm) .
  • FTIR : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (Boc group, ~1530 cm⁻¹) .
  • XRD : Resolve lithium coordination geometry in the solid state .

Q. How can stability under ambient and experimental conditions be assessed?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., Boc group cleavage at ~150–200°C) .
  • Hygroscopicity Tests : Store under inert atmosphere (argon) to prevent lithium ion hydration .
  • pH Stability : Test solubility in polar aprotic solvents (DMF, DMSO) to avoid carboxylate protonation .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict electronic properties and lithium-ion mobility?

  • Methodology :

  • Functional Selection : Use the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) for exchange-correlation energy .
  • Basis Sets : Plane-wave methods (e.g., VASP) with projector augmented-wave (PAW) pseudopotentials optimize computational efficiency for periodic systems .
  • Validation : Compare calculated Li⁺ migration barriers with experimental ionic conductivity from impedance spectroscopy .

Q. How to resolve contradictions in reported solubility and reactivity data?

  • Methodology :

  • Solvent Screening : Test solubility in aprotic solvents (e.g., 1,4-dioxane vs. THF) using Hansen solubility parameters .
  • Controlled Experiments : Replicate conflicting studies under identical conditions (temperature, humidity) to isolate variables .
  • Mechanistic Probes : Use isotopic labeling (e.g., ⁶Li NMR) to track lithium coordination changes during dissolution .

Q. What strategies improve electrochemical performance in lithium-ion battery applications?

  • Methodology :

  • Electrode Fabrication : Blend the compound with conductive carbon (e.g., Super P) and PVDF binder (80:10:10 wt%) .
  • Cyclic Voltammetry : Scan at 0.1–1 mV/s to identify redox peaks linked to pyrazine carboxylate lithiation .
  • Rate Capability Testing : Charge/discharge at C-rates up to 5C to assess capacity retention and polarization .

Data Contradiction Analysis

Observed Discrepancy Resolution Strategy Key References
Varying synthetic yields (80% vs. 88.7%)Optimize stoichiometry (1:1.5 precursor ratio) and reflux time (12 hours)
Divergent computational vs. experimental bandgapsUse hybrid functionals (HSE06) to improve DFT accuracy
Conflicting solubility in DMF vs. DMSOQuantify solvent polarity via Kamlet-Taft parameters

Methodological Recommendations

  • Synthesis : Prioritize tert-butyl protection to avoid side reactions at the amine group .
  • Computational Modeling : Validate PAW pseudopotentials against all-electron methods for lithium-containing systems .
  • Electrochemistry : Pair with high-voltage cathodes (e.g., LiCoO₂) to exploit the compound’s redox stability .

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